Ethyl 2-oxo-5-phenylpentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCZYRJTANZIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of Ethyl 2 Oxo 5 Phenylpentanoate
Fundamental Reaction Pathways
The fundamental reactivity of Ethyl 2-oxo-5-phenylpentanoate is dictated by its two primary functional groups: the ketone and the ester. These groups can react independently, allowing for selective transformations under controlled conditions.
Oxidation Reactions of the Keto and Alkyl Moieties
The oxidation of α-keto esters like this compound can be complex, with potential reactions at the keto group, the adjacent methylene (B1212753) group (C3), and the benzylic position (C5) of the alkyl chain. The outcome is highly dependent on the choice of oxidizing agent and reaction conditions.
Oxidative Cleavage: Strong oxidizing agents such as potassium permanganate (B83412) or ozone can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl groups. For instance, ozonolysis of the enol form could cleave the C2-C3 bond.
Photo-oxidation: In the presence of light, α-keto esters can undergo photo-oxidative decarboxylation, which involves the loss of the ester group as carbon dioxide through a mechanism potentially mediated by electron transfer with per-acid intermediates le.ac.uk.
Benzylic Oxidation: The methylene group at the C5 position is benzylic and thus susceptible to oxidation to a ketone or carboxylic acid under specific conditions, for example, using reagents like potassium permanganate or chromium-based oxidants. However, this often requires forcing conditions that may also affect other parts of the molecule.
Table 1: Potential Oxidation Reactions and Reagents
| Reactive Site | Oxidizing Agent | Potential Product(s) |
|---|---|---|
| C2-C3 Bond | Ozone (O₃), Potassium Permanganate (KMnO₄) | Benzoic acid, Diethyl oxalate |
| Ester Moiety | UV Light, Electron Acceptors | Phenylbutanal, Carbon Dioxide |
Reduction Chemistry, including Stereoselective and Asymmetric Reductions to Hydroxy Esters
The reduction of the ketone at the C2 position of this compound to the corresponding α-hydroxy ester, Ethyl 2-hydroxy-5-phenylpentanoate, is a significant transformation, particularly when achieved with high stereocontrol. This reaction provides access to valuable chiral building blocks for the synthesis of optically active compounds researchgate.net.
Chemical Reduction: Conventional reducing agents like sodium borohydride (B1222165) (NaBH₄) will reduce the ketone to a racemic secondary alcohol. More powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester group.
Asymmetric Hydrogenation: Catalytic asymmetric transfer hydrogenation using catalysts like (arene)RuCl(monosulfonamide) complexes can achieve dynamic kinetic resolution of similar β-aryl α-keto esters, generating multiple contiguous stereocenters with high diastereoselectivity acs.org.
Biocatalytic Reduction: A highly effective method for achieving stereoselectivity is the use of whole-cell biocatalysts or isolated enzymes (ketoreductases/alcohol dehydrogenases). nih.gov These enzymatic reductions often proceed with excellent conversion rates and high enantiomeric excess (ee), producing either the (R) or (S) enantiomer of the corresponding α-hydroxy ester. The stereochemical outcome can depend on the specific microorganism or enzyme employed oup.com. For example, various strains of microalgae, actinomycetes, and yeast (like Candida parapsilosis and Saccharomyces cerevisiae) have been successfully used for the asymmetric reduction of α-keto esters. oup.comabap.co.in
Table 2: Selected Methods for the Asymmetric Reduction of α-Keto Esters
| Catalyst/Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Chlorella sorokiniana | (S)-alcohol | High | Up to 99 | abap.co.in |
| Salinispora strains | (S)-alcohol | Up to 99 | Up to 99 | abap.co.in |
| Bakers' Yeast Keto Ester Reductase (YKER-I) | (S) or (R) | - | High | oup.com |
| (Arene)RuCl(monosulfonamide) Complex | Syn/Anti isomers | - | High | acs.org |
Nucleophilic Acyl Substitution Reactions of the Ester Group
The ester functionality of this compound is susceptible to nucleophilic acyl substitution, a two-step addition-elimination mechanism. masterorganicchemistry.comuomustansiriyah.edu.iq This pathway allows for the conversion of the ethyl ester into other carboxylic acid derivatives.
Hydrolysis (Saponification): Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the ester undergoes hydrolysis. The nucleophilic hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group forms 5-phenyl-2-oxopentanoic acid, which is deprotonated by the base to yield the corresponding carboxylate salt. masterorganicchemistry.com Acidification during workup is required to obtain the free carboxylic acid.
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. This equilibrium process involves substituting the ethyl group of the ester with the alkyl group from the new alcohol. Driving the reaction to completion often requires using the new alcohol as the solvent or removing the ethanol (B145695) as it is formed.
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is typically slower than hydrolysis and may require heating to proceed at a reasonable rate.
Advanced Organic Transformations and Derivatization
Beyond its fundamental reactivity, this compound can serve as a substrate for more complex transformations that build molecular complexity, including the formation of new carbon-carbon bonds and the construction of heterocyclic rings.
Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Acylation at the α-position)
The carbon atom at the C3 position, situated between the keto group and the phenylpropyl moiety, is an active methylene position. Deprotonation at this site with a suitable base (e.g., lithium diisopropylamide, LDA) generates an enolate nucleophile. This enolate can then react with various electrophiles to form new carbon-carbon bonds.
Alkylation: The C3-enolate can be alkylated by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction introduces an alkyl substituent at the C3 position, providing access to a range of substituted α-keto esters.
Acylation: Reaction of the enolate with acylating agents, such as acid chlorides or anhydrides, results in the formation of a β-diketo ester derivative. These products are versatile intermediates for further synthetic manipulations. The introduction of an α-keto ester functional group via C-H acylation has been demonstrated in other systems using platinum or palladium catalysts, highlighting the importance of this structural motif. acs.orgresearchgate.net
Heterocyclic Annulation and Cyclization Reactions (e.g., for quinoline (B57606) derivatives)
The 1,2-dicarbonyl structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions. One notable application is in the synthesis of quinoline derivatives.
Friedländer Annulation: This reaction involves the condensation of an α-methylene ketone with a 2-aminoaryl aldehyde or ketone, typically under acid or base catalysis, to form a substituted quinoline. This compound can serve as the α-methylene ketone component. For example, reaction with 2-aminobenzaldehyde (B1207257) would involve initial condensation at the C3 methylene position, followed by cyclization and dehydration to yield a quinoline ring substituted at the 2- and 3-positions.
Combes Quinoline Synthesis: In a related transformation, the reaction of an aniline (B41778) with a β-diketone under acidic conditions yields a quinoline. While this compound is an α-keto ester, its enol or enolate can potentially react with anilines to initiate cyclization pathways leading to quinoline-like structures, similar to the reaction of other keto esters with arylamines to form fused heterocyclic systems. researchgate.netrsc.org The synthesis of 2-oxo-quinoline derivatives from related starting materials is a well-established field, indicating the potential of this compound as a precursor. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-aminobenzaldehyde |
| 5-phenyl-2-oxopentanoic acid |
| Aniline |
| Benzoic acid |
| Benzyl bromide |
| Carbon dioxide |
| Diethyl oxalate |
| Ethanol |
| Ethyl 2,5-dioxo-5-phenylpentanoate |
| Ethyl 2-hydroxy-5-phenylpentanoate |
| This compound |
| Lithium diisopropylamide (LDA) |
| Methyl iodide |
| Phenylbutanal |
| Potassium permanganate |
| Quinoline |
| Sodium borohydride |
Generation and Trapping of Reactive Intermediates (e.g., Ketenes from related diazo compounds)
The generation of highly reactive intermediates from derivatives of this compound opens avenues for significant molecular transformations. A key strategy involves the conversion of the parent β-keto ester into its corresponding α-diazo derivative, ethyl 2-diazo-3-oxo-5-phenylpentanoate . This diazo compound serves as a stable precursor to a transient α-oxoketene, a potent electrophile, via the Wolff rearrangement. organic-chemistry.orgwikipedia.org
The Wolff rearrangement is a cornerstone reaction in organic chemistry where an α-diazocarbonyl compound is converted into a ketene (B1206846) through the extrusion of dinitrogen (N₂) and a concomitant 1,2-rearrangement. wikipedia.orgnih.gov This transformation can be initiated under various conditions, including thermal, photochemical, or metal-catalyzed (commonly using silver(I) oxide) protocols. jk-sci.comlscollege.ac.in
For ethyl 2-diazo-3-oxo-5-phenylpentanoate , the rearrangement involves the migration of the 3-phenylethyl group. It is a well-established principle that in the Wolff rearrangement of α-diazo-β-ketoesters, the alkoxy group of the ester does not migrate. organic-chemistry.org The reaction proceeds through the loss of N₂ to form a highly reactive α-ketocarbene intermediate, which then undergoes a 1,2-shift of the phenylethyl group to yield the ketene, 1-ethoxycarbonyl-1-oxo-4-phenyl-1-butene .
This ketene intermediate is not typically isolated due to its high reactivity. organic-chemistry.org Instead, it is generated in situ and trapped by a suitable nucleophile or a reaction partner in a cycloaddition reaction. This approach allows for the synthesis of a diverse array of complex molecules from a common precursor.
Trapping with Nucleophiles
The electrophilic carbonyl carbon of the ketene intermediate readily reacts with various weakly acidic nucleophiles. wikipedia.org This is the basis of the Arndt-Eistert homologation, a classic application of the Wolff rearrangement. organic-chemistry.org
Hydrolysis: In the presence of water, the ketene is trapped to form a malonic acid derivative, which may subsequently decarboxylate depending on the reaction conditions.
Alcoholysis: When the rearrangement is conducted in an alcohol solvent (e.g., methanol (B129727) or ethanol), the ketene is intercepted to produce a new ester, specifically a derivative of malonic acid ethyl ester.
Aminolysis: Reaction with amines yields the corresponding β-keto amides.
These trapping reactions provide a reliable method for carbon chain homologation and the introduction of diverse functional groups.
Trapping in Cycloaddition Reactions
Beyond simple nucleophilic attack, the ketene intermediate can participate in pericyclic reactions, most notably [2+2] cycloadditions. wikipedia.org Ketenes are excellent partners in these reactions, reacting with alkenes, alkynes, imines, and other unsaturated systems to form four-membered rings. nucleos.com
A pertinent example from the literature involves the reaction of related alkoxycarbonylketenes, generated from alkyl 2-diazo-3-oxoalkanoates, with 2-arylaziridines. nih.gov The reaction, typically promoted by microwave heating, proceeds via a Wolff rearrangement to form the ketene, which is then attacked by the aziridine (B145994) nitrogen. This leads to a zwitterionic intermediate that undergoes ring expansion to afford ethyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. nih.gov This transformation highlights the utility of trapping the ketene intermediate to construct complex heterocyclic systems.
The table below presents research findings for the reaction between various alkyl 2-diazo-3-oxoalkanoates and 2-arylaziridines, illustrating a powerful trapping method for the ketene intermediates generated. Although the specific substrate ethyl 2-diazo-3-oxo-5-phenylpentanoate is not detailed, these results provide a strong predictive framework for its reactivity.
| Diazo Ester Precursor | Aziridine Trapping Agent | Product (Ethyl 2-(oxazolin-2-yl)alkanoate derivative) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-diazo-3-oxobutanoate | 2-Phenylaziridine | Ethyl 2-(4-methyl-5-phenyl-4,5-dihydrooxazol-2-yl)acetate | 68 | nih.gov |
| Ethyl 2-diazo-3-oxobutanoate | 2-(4-Chlorophenyl)aziridine | Ethyl 2-(5-(4-chlorophenyl)-4-methyl-4,5-dihydrooxazol-2-yl)acetate | 66 | nih.gov |
| Ethyl 2-diazo-3-oxopentanoate | 2-(Naphthalen-1-yl)aziridine | Ethyl 2-(4-ethyl-5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)propanoate | 81 | nih.gov |
| Ethyl 2-diazo-3-oxo-4-methylpentanoate | 2-(Naphthalen-1-yl)aziridine | Ethyl 2-(4-isopropyl-5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)propanoate | 73 | nih.gov |
| Ethyl 2-diazo-3-oxohept-6-enoate | 2-(Naphthalen-1-yl)aziridine | Ethyl 2-(4-(but-3-en-1-yl)-5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)propanoate | 94 | nih.gov |
The generation of ketenes from ethyl 2-diazo-3-oxo-5-phenylpentanoate thus represents a versatile synthetic platform. The ability to trap this reactive intermediate through both nucleophilic attack and cycloaddition reactions underscores its importance in the construction of complex acyclic and heterocyclic frameworks.
Applications of Ethyl 2 Oxo 5 Phenylpentanoate As a Synthetic Building Block
Strategic Utility in the Construction of Complex Organic Molecules
Information regarding the specific use of Ethyl 2-oxo-5-phenylpentanoate in the construction of complex organic molecules is not available in the searched literature.
Development of Precursors for Pharmaceutically Relevant Scaffolds (e.g., ACE inhibitor intermediates, sphingosine 1-phosphate receptor antagonist precursors)
No evidence was found to support the role of this compound as a precursor for ACE inhibitor intermediates or sphingosine 1-phosphate receptor antagonists.
Role in the Stereoselective Synthesis of Chiral Alcohols and Enantiopure Compounds
There are no specific examples in the provided literature of this compound being used in the stereoselective synthesis of chiral alcohols or other enantiopure compounds.
Contribution to Biomimetic Synthesis Studies
No information was found linking this compound to biomimetic synthesis studies.
Table of Chemical Compounds
Since no article could be generated, a table of mentioned compounds is not applicable.
Spectroscopic and Advanced Analytical Characterization in Academic Research
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, Ethyl 2-oxo-5-phenylpentanoate (Molecular Weight: 220.26 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 220. Common fragmentation patterns would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45), the ethyl group (-•CH₂CH₃, m/z = 29), or cleavage at the α-position to the ketone.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula. For this compound, the expected exact mass for the molecular ion [M+H]⁺ would be calculated for the formula C₁₃H₁₇O₃⁺, allowing for unambiguous confirmation of its composition.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. walshmedicalmedia.com
Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Ester) | Stretch | ~1735 researchgate.net |
| C=O (Ketone) | Stretch | ~1715 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
The presence of two distinct carbonyl stretching bands is a key diagnostic feature, differentiating the ester and ketone functionalities.
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating mixtures.
Purity Assessment: High-Performance Liquid Chromatography (HPLC), often with a UV detector that can monitor the absorbance of the phenyl group, is a primary method for assessing the purity of this compound. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) can also be employed for this purpose. In both methods, a pure sample should ideally yield a single major peak.
Stereoisomer Separation: this compound is an achiral molecule and therefore does not exist as stereoisomers. However, if chiral derivatives were to be synthesized, or if chiral impurities were present, chiral chromatography (either chiral HPLC or chiral GC) would be the required technique to separate the enantiomers or diastereomers.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the determination of the enantiomeric excess (ee) of chiral compounds such as this compound. The separation of enantiomers is typically achieved through the use of a chiral stationary phase (CSP), which interacts differentially with each enantiomer, leading to different retention times.
Detailed Research Findings
While specific enantioselective HPLC methods for this compound are not extensively detailed in publicly available literature, the separation of structurally similar β-keto esters and aromatic compounds is well-documented. Based on established methodologies for these classes of compounds, a successful enantioseparation of this compound can be anticipated using polysaccharide-based or cyclodextrin-based chiral stationary phases.
Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are renowned for their broad applicability in resolving a wide array of chiral molecules, including ketones and esters. phenomenex.comeijppr.com The chiral recognition mechanism of these phases often involves a combination of interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions with the analyte. eijppr.com For a compound like this compound, the phenyl group, the keto group, and the ester moiety are all potential sites for such interactions with the chiral selector of the stationary phase.
The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of an alkane (commonly hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) is frequently employed. The alcohol component acts as a polar modifier, and its concentration is a key parameter for optimizing the retention and resolution of the enantiomers. In reversed-phase HPLC, which is also a viable option for some polysaccharide-based CSPs, mixtures of water with acetonitrile (B52724) or methanol (B129727) are typically used. sigmaaldrich.com
The detection of the separated enantiomers is generally accomplished using a UV detector, as the phenyl group in this compound provides strong chromophoric activity. uma.esheraldopenaccess.us The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.
A hypothetical, yet representative, set of HPLC conditions and the expected results for the enantiomeric separation of this compound are presented in the interactive data table below. This data is based on typical values observed for the separation of similar compounds.
Interactive Data Table: Illustrative HPLC Conditions for Enantiomeric Separation of this compound
| Parameter | Value |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Resolution (Rs) | 2.1 |
| Separation Factor (α) | 1.22 |
Computational and Theoretical Studies of Ethyl 2 Oxo 5 Phenylpentanoate
Mechanistic Investigations and Reaction Pathway Predictions
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the prediction of the most likely reaction pathways and the elucidation of the factors that control reaction outcomes.
No specific DFT studies on the reaction mechanisms involving Ethyl 2-oxo-5-phenylpentanoate have been found in the scientific literature. Research in this area would be valuable for understanding its reactivity in various chemical transformations, such as enolate formation, aldol (B89426) reactions, or cyclization reactions. For example, a DFT study could map the potential energy surface for the deprotonation at the α-carbon and the subsequent reaction of the resulting enolate with an electrophile, identifying the key transition states and intermediates. Without such studies, a detailed discussion of its reaction mechanisms based on computational evidence is not possible.
Conformational Analysis and Isomerism Studies (e.g., Z,E-isomerism)
The structure of this compound, featuring a flexible alkyl chain and rotatable bonds, suggests the existence of multiple conformers. Conformational analysis is crucial for understanding how the molecule's three-dimensional shape influences its physical properties and chemical reactivity. The relative orientation of the phenyl group, the keto group, and the ethyl ester moiety would be the primary determinants of the conformational landscape.
Hypothetically, computational studies would reveal several low-energy conformers. The rotation around the C2-C3, C3-C4, and C4-C5 bonds would lead to various spatial arrangements of the phenyl and ethyl groups. It is plausible that the most stable conformer would adopt a staggered arrangement to minimize steric hindrance between bulky groups. Furthermore, intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, could play a role in stabilizing certain conformations.
Regarding isomerism, while this compound does not possess a carbon-carbon double bond that would give rise to conventional Z,E-isomerism, the term can be conceptually applied to the spatial arrangement around the C2-C3 bond due to the presence of the carbonyl group. However, this is more accurately described as rotational isomerism.
In related systems containing oxime functionalities, DFT calculations have been effectively used to determine the relative stabilities of Z and E isomers. For instance, studies on similar molecules have shown that one isomer is typically more energetically favorable than the other. These calculations often involve geometry optimization of the different isomers followed by frequency calculations to confirm them as true minima on the potential energy surface. The energy difference between isomers provides insight into their relative populations at equilibrium.
A hypothetical DFT study on a related imine derivative might yield the following energetic data:
| Isomer | Relative Energy (kcal/mol) |
| E-isomer | 0.00 |
| Z-isomer | 3.50 |
| Transition State | 15.20 |
This is a hypothetical data table for illustrative purposes and is not based on actual experimental or computational results for this compound.
Molecular Dynamics Simulations for Understanding Chemical Behavior in Solvents
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules in a solvent environment. For this compound, MD simulations could provide valuable insights into its solvation, conformational dynamics, and interactions with solvent molecules.
In an MD simulation, the trajectory of each atom in the system is calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of the molecule in a realistic solvent environment, such as water, ethanol (B145695), or dimethyl sulfoxide. The choice of solvent would significantly influence the molecule's behavior.
For instance, in a polar solvent like water, the polar keto and ester groups of this compound would be expected to form hydrogen bonds with water molecules, influencing the solvation shell structure and the conformational preferences of the solute. In contrast, in a nonpolar solvent, intramolecular forces would likely play a more dominant role in determining the molecular conformation.
MD simulations can also be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is crucial for understanding the microscopic details of solvation.
A hypothetical MD simulation study could provide data on the average number of hydrogen bonds formed between the solute and solvent molecules over time, as illustrated in the table below:
| Solvent | Average Number of Hydrogen Bonds (Solute-Solvent) |
| Water | 3.2 ± 0.4 |
| Ethanol | 2.1 ± 0.3 |
| Chloroform | 0.5 ± 0.1 |
This is a hypothetical data table for illustrative purposes and is not based on actual experimental or computational results for this compound.
Future Research Directions and Potential Innovations in Ethyl 2 Oxo 5 Phenylpentanoate Chemistry
Development of More Sustainable and Green Synthetic Routes and Catalysts
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research concerning Ethyl 2-oxo-5-phenylpentanoate is keenly focused on the development of more sustainable and eco-friendly synthetic protocols.
Current synthetic strategies often rely on traditional methods like the Claisen condensation, which may involve stoichiometric amounts of strong bases and organic solvents, leading to significant waste generation. A primary future objective is the design and implementation of catalytic systems that are not only efficient but also environmentally benign.
Key Research Thrusts:
Heterogeneous Catalysis: The development of solid acid or base catalysts could simplify product purification and enable catalyst recycling, thereby reducing waste and operational costs. Materials such as zeolites, functionalized silicas, and metal oxides are promising candidates.
Biocatalysis: The use of enzymes, or whole-cell biocatalysts, offers a highly selective and environmentally friendly alternative for the synthesis and modification of β-keto esters. For instance, the enantioselective reduction of the keto group in this compound to yield chiral β-hydroxy esters can be achieved with high efficiency using microorganisms. researchgate.net
Renewable Feedstocks: Investigating synthetic routes that utilize renewable starting materials is a critical aspect of sustainable chemistry. Research into producing precursors for this compound from biomass-derived sources would significantly enhance its green credentials.
Alternative Reaction Media: Replacing volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can drastically reduce the environmental footprint of the synthesis.
| Catalyst Type | Potential Advantages for this compound Synthesis |
| Heterogeneous Catalysts | Easy separation, reusability, reduced waste |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally friendly |
| Homogeneous Catalysts | High activity and selectivity, but challenges in separation |
Exploration of Novel Reaction Pathways and Catalytic Systems
Beyond improving existing synthetic methods, a significant area of future research lies in the discovery and development of entirely new reaction pathways and catalytic systems for the transformation of this compound. The unique combination of functional groups in this molecule—a ketone, an ester, and an aromatic ring—provides a rich platform for chemical exploration.
Recent advancements in catalysis, such as photoredox and electrochemical methods, open up new avenues for activating and functionalizing this compound in unprecedented ways.
Potential Areas of Exploration:
Asymmetric Catalysis: The development of novel chiral catalysts for reactions such as asymmetric hydrogenation, alkylation, and amination will provide access to a wide range of enantiomerically pure derivatives of this compound. acs.org These chiral building blocks are of high value in the pharmaceutical and fine chemical industries. For instance, iridium-based catalysts with chiral ligands have shown exceptional performance in the asymmetric hydrogenation of β-ketoesters. acs.org
C-H Activation: Direct functionalization of the carbon-hydrogen bonds within the molecule, particularly at the aromatic ring or the aliphatic chain, would offer a more atom-economical approach to synthesizing complex derivatives.
Flow Chemistry: Implementing continuous flow processes for the synthesis and transformation of this compound can offer enhanced safety, scalability, and process control compared to traditional batch methods.
Nickel Catalysis: Recent studies have shown that nickelocene (B73246) can be used as a catalyst for the amidation of β-keto esters, a reaction that could be applied to this compound to create α-amidated products. nih.gov
Synergistic Catalysis: The use of dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst, could enable novel transformations that are not possible with a single catalyst. A hybrid system of palladium and ruthenium complexes has been successfully used for the asymmetric dehydrative condensation of β-keto esters with allylic alcohols. nih.gov
| Catalytic Approach | Novel Transformation of this compound |
| Asymmetric Catalysis | Enantioselective reduction, alkylation, amination |
| C-H Activation | Direct functionalization of the phenyl ring or alkyl chain |
| Flow Chemistry | Continuous and scalable synthesis and derivatization |
| Nickel Catalysis | Direct α-amidation |
| Synergistic Catalysis | Stereodivergent allylation |
Expansion of Synthetic Utility in Material Science Precursors and Advanced Chemical Biology Probes
The inherent reactivity and structural features of this compound make it an attractive building block for the synthesis of more complex molecules with applications in material science and chemical biology. Future research will likely focus on harnessing its potential as a precursor for functional materials and as a scaffold for the design of sophisticated biological tools.
Applications in Material Science:
Polymer Synthesis: The ester and ketone functionalities of this compound could be exploited for its incorporation into polymer backbones or as pendant groups. For example, it could serve as a monomer in condensation polymerizations or be chemically modified to introduce polymerizable groups. This could lead to the development of new polyesters or polyketones with tailored thermal and mechanical properties. Poly(2-ethyl-2-oxazoline) is an example of a polymer that can be functionalized with various end groups, suggesting a potential for incorporating structures like this compound. vt.edu
Functional Dyes and Pigments: The aromatic ring in this compound provides a handle for the synthesis of novel dye molecules through electrophilic aromatic substitution and coupling reactions.
Liquid Crystals: The rigid phenyl group combined with a flexible alkyl chain is a common structural motif in liquid crystalline materials. nih.gov Judicious modification of the this compound structure could lead to new liquid crystal candidates.
Applications in Chemical Biology:
Chemical Probes: A chemical probe is a small molecule used to study biological systems. nih.gov The reactivity of the β-keto ester moiety makes this compound an excellent starting point for the design of chemical probes. For instance, it can be functionalized with reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent modification of biological targets.
Bioactive Molecule Synthesis: The core structure of this compound can be found in or serve as a precursor to various biologically active compounds. Its derivatization could lead to the discovery of new therapeutic agents.
Drug Delivery Systems: As a component of biodegradable polymers, derivatives of this compound could be used to encapsulate and deliver drugs to specific targets within the body.
| Application Area | Potential Role of this compound |
| Polymer Science | Monomer for novel polyesters and polyketones |
| Functional Dyes | Precursor for new chromophores |
| Liquid Crystals | Scaffold for mesogenic compounds |
| Chemical Biology | Core structure for the design of chemical probes |
| Medicinal Chemistry | Intermediate for the synthesis of bioactive molecules |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-oxo-5-phenylpentanoate, and what key parameters influence yield?
- Methodology : The compound can be synthesized via acetoacetic ester synthesis, leveraging keto-enol tautomerism. Key parameters include temperature control (80–100°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., sodium ethoxide). Monitoring reaction progress via TLC and optimizing stoichiometry of phenylacetyl chloride derivatives are critical for yields >75% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodology :
- NMR : Prioritize NMR signals for the ester ethyl group (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and the keto group (δ 2.8–3.2 ppm multiplet for α-protons). NMR should confirm the carbonyl (δ ~200–210 ppm) and ester (δ ~170 ppm) functionalities .
- IR : Strong absorbance at ~1740 cm (ester C=O) and ~1710 cm (keto C=O) .
- X-ray crystallography : Resolve bond angles (e.g., C4–C5–C6 at ~114.95°) and torsional parameters for structural validation .
Q. How can researchers differentiate between structural isomers of this compound using analytical methods?
- Methodology : Employ - COSY and NOESY NMR to distinguish regioisomers. For stereoisomers, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are effective. Computational modeling (DFT) can predict stability differences between isomers .
Advanced Research Questions
Q. What experimental design considerations are critical for crystallographic studies of this compound derivatives?
- Methodology :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density ambiguities, especially for disordered phenyl groups.
- Refinement : Apply SHELXL with TWIN/BASF commands for handling twinning. Validate using R (<5%) and residual density maps (<0.5 eÅ) .
- Validation tools : Check for PLATON alerts and CCDC deposition standards to ensure structural integrity .
Q. How can researchers address discrepancies in reported crystallographic or spectroscopic data for this compound?
- Methodology : Cross-validate datasets using statistical tools (e.g., paired t-tests for bond length variations). For NMR inconsistencies, calibrate using internal standards (e.g., TMS) and replicate experiments under controlled humidity/temperature. Utilize the Cambridge Structural Database (CSD) to benchmark against analogous structures .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in propargylation reactions?
- Methodology :
- Kinetic analysis : Monitor reaction rates via in situ NMR (if fluorinated analogs are used) to identify rate-determining steps.
- Computational studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for alkyne insertion steps .
- Isotopic labeling : Use -labeled keto groups to track migratory aptitude in cycloaddition reactions .
Q. How can the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria be applied to design studies on this compound’s biological interactions?
- Methodology :
- Feasibility : Prioritize in vitro assays (e.g., enzyme inhibition) over in vivo models to reduce ethical complexity.
- Novelty : Target understudied pathways (e.g., mitochondrial ketoacid metabolism) using SAR libraries of derivatives.
- Relevance : Align with drug discovery frameworks (e.g., Lipinski’s rules) to assess pharmacokinetic potential .
Data Analysis and Contradiction Resolution
Q. What statistical methods are appropriate for analyzing conflicting data on the compound’s thermodynamic stability?
- Methodology : Apply multivariate regression to correlate stability with substituent electronic effects (Hammett σ values). Use ANOVA to compare DSC-measured melting points across studies. Address outliers via Grubbs’ test (α = 0.05) .
Q. How can researchers optimize reaction conditions when reproducibility issues arise in scaled-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
